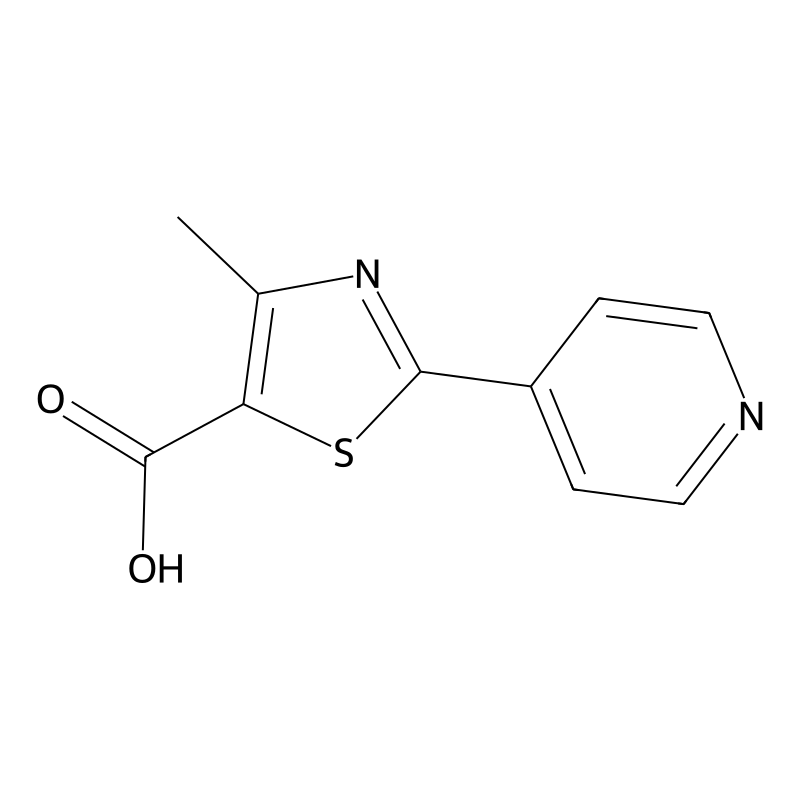

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (CAS Number: 144060-98-0) is a heterocyclic compound containing a thiazole ring fused to a pyridine ring and a carboxylic acid functional group. Its synthesis has been reported in scientific literature, with researchers describing different methods for its preparation. [, ] These methods typically involve condensation reactions between various starting materials, followed by purification and characterization of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ]

Potential Biological Applications:

While the specific research on the biological applications of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid appears limited, its structural features suggest potential interest for further investigation. The presence of the thiazole ring, a common pharmacophore found in various bioactive molecules, and the pyridine ring, a versatile scaffold in medicinal chemistry, might contribute to interesting biological activities. [, ] However, further research is necessary to elucidate any potential therapeutic properties or specific biological targets associated with this compound.

Current Availability:

Commercially, 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is available from several chemical suppliers, typically in research quantities. [, ] This suggests potential interest from researchers exploring its potential applications in various scientific fields.

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring fused with a pyridine moiety. Its molecular formula is C10H8N2O2S, and it has a molecular weight of 220.25 g/mol. This compound is notable for its unique structural features, including the presence of both nitrogen and sulfur atoms, which contribute to its chemical reactivity and biological activity .

The compound appears as a crystalline solid and exhibits solubility in polar solvents such as dimethylformamide and dimethyl sulfoxide, with a solubility of approximately 2.5 mg/ml in both. Its melting point ranges between 290 and 313 °C, indicating good thermal stability .

The reactivity of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid can be attributed to the functional groups present in its structure. The carboxylic acid group can undergo typical acid-base reactions, while the thiazole ring can participate in nucleophilic substitution reactions. Additionally, the nitrogen atoms in the pyridine and thiazole rings can act as Lewis bases, allowing for coordination with metal ions or participation in various organic transformations.

Research indicates that 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid exhibits significant biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Furthermore, it shows promise in anti-inflammatory and anticancer applications due to its ability to inhibit specific enzymes involved in these processes . The compound's interaction with biological systems highlights its potential as a lead compound in drug development.

The synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: The initial step often involves the condensation of pyridine derivatives with thiazole precursors.

- Carboxylation: Subsequent carboxylation can be achieved using carbon dioxide under basic conditions or through other carboxylating agents.

- Purification: The final product is purified using recrystallization techniques to achieve the desired purity level, often exceeding 98% .

This compound serves as an important intermediate in pharmaceutical synthesis, particularly for developing drugs targeting infectious diseases and inflammatory conditions. Its unique structure allows for modifications that can enhance its therapeutic efficacy. Additionally, it may be utilized in agrochemical formulations due to its biological activity against pests and pathogens .

Interaction studies have demonstrated that 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid can bind effectively to various biological targets, including enzymes involved in metabolic pathways. These interactions are often assessed using techniques such as molecular docking studies and enzyme inhibition assays. The compound's ability to modulate biological functions through these interactions underscores its potential as a therapeutic agent .

Several compounds share structural features with 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, allowing for comparative analysis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | Similar thiazole-pyridine structure | Different pyridine substitution affecting activity |

| 2-(3-Pyridyl)-4-methylthiazole-5-carboxylic acid | Contains a different pyridine substitution | Potentially different biological activity profiles |

| 5-Methylthiazole-2-carboxylic acid | Thiazole ring without pyridine | Simpler structure; less complex interactions |

The uniqueness of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid lies in its specific arrangement of functional groups and the ability to interact with various biological targets effectively, making it a valuable compound for further research and application in medicinal chemistry .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant